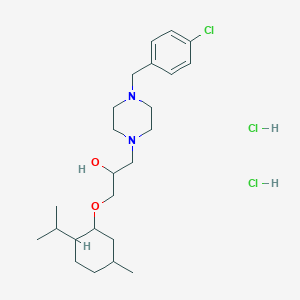
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure makes it an interesting target for further research.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of certain types of cancer cells, including breast cancer cells and lung cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone in lab experiments is its unique structure, which makes it an interesting target for further research. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone. One direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in different experimental settings. Another direction is to explore its potential use in drug discovery and development, particularly in the treatment of cancer. Additionally, further studies can be conducted to determine its safety and efficacy in animal models, as well as in clinical trials.
Synthesis Methods
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves the reaction of 4-(thiophen-3-yl)benzaldehyde with 3-((4-chlorophenyl)sulfonyl)azetidin-1-amine in the presence of a base. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
This compound has been studied for its potential use in various scientific research applications, including drug discovery and development. It has been shown to have activity against certain types of cancer cells, and its unique structure makes it a promising target for further research in this area.
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S2/c21-17-5-7-18(8-6-17)27(24,25)19-11-22(12-19)20(23)15-3-1-14(2-4-15)16-9-10-26-13-16/h1-10,13,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHHWGOIGAYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)

![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)


![6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2782610.png)




![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)